molecular formula C20H16N2O3 B11470237 N-[4-(pyridin-2-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide

N-[4-(pyridin-2-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B11470237
M. Wt: 332.4 g/mol
InChI Key: BVCBTQFUPRSIJL-UHFFFAOYSA-N
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Description

    Tropicamide: is an anticholinergic drug commonly used in ophthalmology. It appears as a white crystalline powder at room temperature, odorless, and slightly soluble in water. it dissolves readily in ethanol, dilute hydrochloric acid, dilute sulfuric acid, and chloroform.

  • Its primary clinical applications involve pupil dilation (mydriasis) and cycloplegia (paralysis of accommodation) during eye examinations.
  • Tropicamide is a synthetic derivative of tropic acid, characterized by good intraocular penetration and strong tissue diffusion. Its rapid onset and short duration of action make it suitable for diagnostic purposes .
  • Preparation Methods

  • Chemical Reactions Analysis

    • Tropicamide undergoes several reactions:

        Hydrolysis: The amide group can undergo hydrolysis to yield the corresponding carboxylic acid.

        Esterification: Reaction with an alcohol can form an ester.

        Reduction: Reduction of the carbonyl group can lead to the corresponding alcohol.

        Amidation: Tropicamide itself is an amide, and its synthesis involves amidation reactions.

    • Common reagents include acids, bases, and reducing agents.
  • Scientific Research Applications

      Ophthalmology: Tropicamide is widely used for pupil dilation during eye examinations.

      Neuroscience: It acts as a selective antagonist for the M4 subtype of muscarinic acetylcholine receptors (mAChRs), making it useful for studying cholinergic pathways.

      Pharmacology: Tropicamide’s short duration of action is advantageous for diagnostic purposes.

      Drug Development: Researchers explore its potential in developing new drugs targeting mAChRs.

  • Mechanism of Action

    • Tropicamide blocks the effects of acetylcholine by binding to mAChRs, specifically the M4 subtype. This leads to mydriasis and cycloplegia.
    • The molecular targets are the M4 receptors in the iris sphincter muscle and ciliary muscle.
  • Comparison with Similar Compounds

    • Tropicamide is similar to atropine but has a shorter duration of action.
    • Other related compounds include scopolamine and homatropine.

    Properties

    Molecular Formula

    C20H16N2O3

    Molecular Weight

    332.4 g/mol

    IUPAC Name

    N-[4-(pyridin-2-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide

    InChI

    InChI=1S/C20H16N2O3/c23-20(15-6-9-18-19(12-15)25-13-24-18)22-16-7-4-14(5-8-16)11-17-3-1-2-10-21-17/h1-10,12H,11,13H2,(H,22,23)

    InChI Key

    BVCBTQFUPRSIJL-UHFFFAOYSA-N

    Canonical SMILES

    C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)CC4=CC=CC=N4

    Origin of Product

    United States

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